4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H9ClN2O2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of a chloro group and a carboxylic acid moiety makes it a versatile building block for various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-chloro-1-propyl-1h-pyrazole-3-carboxylic acid, are known to interact with various biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of pyrazole derivatives, it is likely that this compound has similar effects .
Biochemical Analysis
Biochemical Properties
This could potentially impact the interactions of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Other pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 1-propyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 4-substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 4-Chloro-1H-pyrazole-3-carboxylic acid
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-1-propylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-4-5(8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCIYBNXHSTMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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